molecular formula C14H14O4S B5626284 methyl 3-(2-naphthylsulfonyl)propanoate

methyl 3-(2-naphthylsulfonyl)propanoate

Cat. No. B5626284
M. Wt: 278.33 g/mol
InChI Key: KWZSWJCSFAOCMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves detailed experimental procedures. For instance, the synthesis of a related compound was characterized using X-ray diffraction (XRD), FT-IR, UV–Vis, and NMR techniques. Theoretical computations using density functional theory (DFT) helped in obtaining detailed information about its chemical activities and properties (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds reveals significant insights when investigated using various spectroscopic and crystallographic techniques. For example, structural investigation by X-ray diffraction, IR, NMR, and mass spectroscopies has provided deep understanding into the conformational and electronic structure of related compounds (Özbek et al., 2009).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a range of chemical reactions, including condensation reactions facilitated by specific catalysts. For instance, 1-(Benzothiazolylamino)methyl-2-naphthols synthesis was enhanced using a Brønsted acidic ionic liquid, showcasing the compound's reactivity under specific conditions (Shaterian & Hosseinian, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the practical applications and handling of methyl 3-(2-naphthylsulfonyl)propanoate. While specific data on this compound might be scarce, studies on similar compounds can provide insights into expected behaviors and characteristics.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, are essential for predicting the compound's behavior in reactions and its compatibility with different solvents or materials. The reactivity and stability analysis through DFT and NBO analysis for related compounds give an indication of the molecular electronic structure and potential reactivity (Sarojini et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “methyl 3-(3-bromophenyl)propionate”, suggests that personal protective equipment should be worn when handling the substance. It also advises avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 3-naphthalen-2-ylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14(15)8-9-19(16,17)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSWJCSFAOCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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